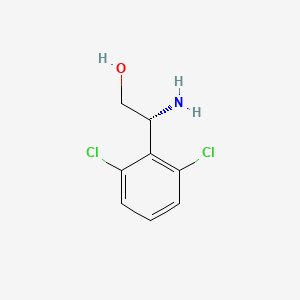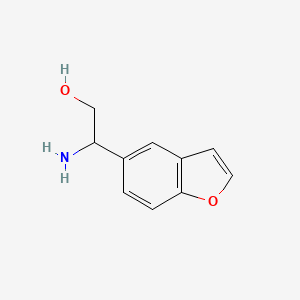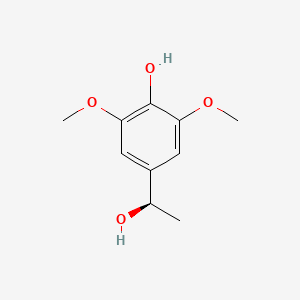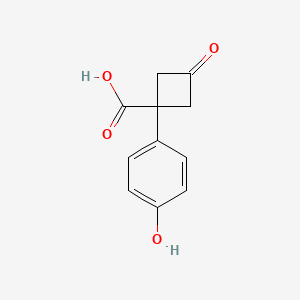
1-(4-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a hydroxyphenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base to form the cyclobutane ring. The reaction conditions often require careful temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the cyclobutane ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of polymers and other materials with specialized properties
Wirkmechanismus
The mechanism by which 1-(4-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is attributed to the hydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyphenylacetic acid: Shares the hydroxyphenyl group but differs in the structure of the carbon backbone.
Ferulic acid derivatives: Contain similar phenolic structures and exhibit comparable antioxidant properties
Uniqueness: 1-(4-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C11H10O4 |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
1-(4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,12H,5-6H2,(H,14,15) |
InChI-Schlüssel |
PFRSKOSZSVHAHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC1(C2=CC=C(C=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


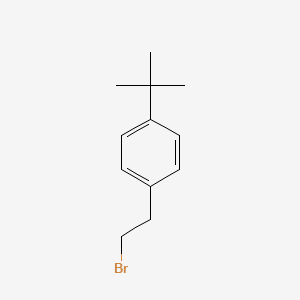
![1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13599479.png)
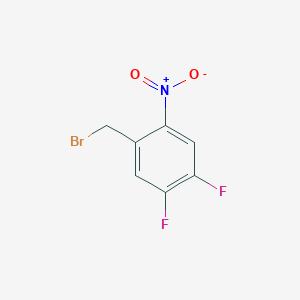
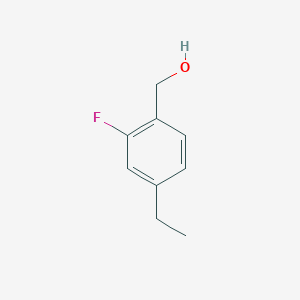
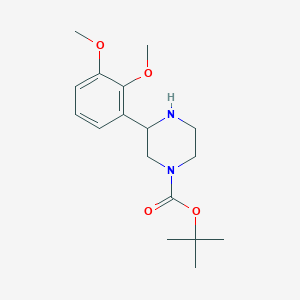
![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
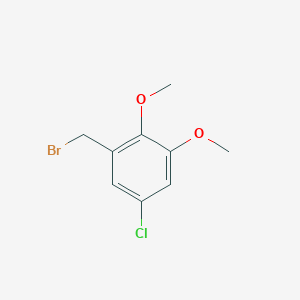
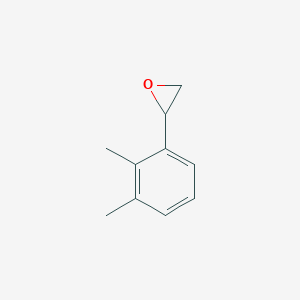
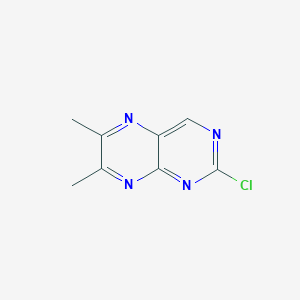
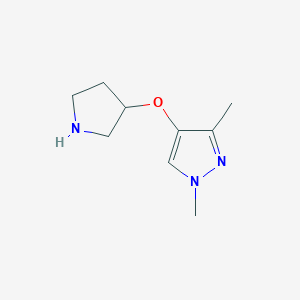
![2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B13599546.png)
